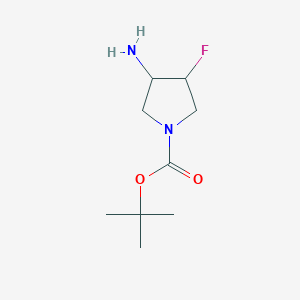

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Description

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate (CAS 1431720-86-3) is a fluorinated pyrrolidine derivative featuring a Boc-protected amine group. This compound is widely utilized in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules. Its 5-membered pyrrolidine ring, combined with strategic fluorine and amino substitutions at the 3- and 4-positions, confers unique steric, electronic, and metabolic stability properties .

Properties

IUPAC Name |

tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQXHFOCKKIWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-fluoropyrrolidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with electrophiles such as alkyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like alkyl halides, in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of N-alkylated derivatives.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Hydrolysis: Formation of 3-amino-4-fluoropyrrolidine-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

The compound’s key structural analogs, identified via similarity scoring (0.91–0.93), include:

| Compound Name | CAS Number | Molecular Formula | Substituents | Ring Type | Fluorine Count | Similarity Score |

|---|---|---|---|---|---|---|

| tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | 1290191-73-9 | C₉H₁₆F₂N₂O₂ | 4-amino, 3,3-difluoro | Pyrrolidine | 2 | 0.93 |

| (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate | 169750-42-9 | C₁₀H₁₉FN₂O₂ | 3-amino, 4-fluoro | Piperidine | 1 | 0.93 |

| tert-Butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 1408074-83-8 | C₉H₁₇FN₂O₂ | 3-carbamate, cis-4-fluoro | Pyrrolidine | 1 | 0.91 |

Key Observations :

- Fluorine Substitution : The difluoro analog (1290191-73-9) introduces enhanced electronegativity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Stereochemistry : The cis-fluoro configuration in 1408074-83-8 influences spatial orientation, affecting interactions with chiral biological targets .

Physicochemical Properties

| Property | tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate | tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | (3S,4R)-Piperidine Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~230.25 | ~246.23 | ~242.27 |

| logP (Predicted) | 1.2–1.5 | 1.8–2.1 | 1.3–1.6 |

| Solubility (mg/mL) | ~15–20 (DMSO) | ~5–10 (DMSO) | ~10–15 (DMSO) |

Notes:

- The difluoro analog’s higher logP reflects increased hydrophobicity, aligning with its reduced solubility.

Analytical Characterization

All compounds are validated via GC-MS, FTIR, and HPLC-TOF to confirm purity (≥98%) and structural integrity. For example, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 1349716-46-6) was characterized using GC-MS retention time locking at 9.258 minutes and FTIR-ATR spectra (4000–400 cm⁻¹), ensuring method consistency across analogs .

Biological Activity

Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. With a molecular formula of C9H17FN2O2 and a molecular weight of approximately 204.24 g/mol, this compound features a pyrrolidine ring substituted with an amino group and a fluorine atom, along with a tert-butyl ester at the carboxylic acid functional group. The structural characteristics of this compound suggest significant implications for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the amino and fluorine substituents enables the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation is crucial in various biological pathways, particularly in drug resistance mechanisms in cancer cells through interactions with ATP-binding cassette transporters.

Biological Activity Overview

Research indicates that compounds similar to this compound have shown promise as modulators of biological pathways. Notably, studies have focused on its potential as an inhibitor or modulator of Dipeptidyl Peptidase-4 (DPP-4), which plays a vital role in glucose metabolism and is a target for type 2 diabetes treatment . The fluorine substitution may enhance binding affinity and selectivity towards these biological targets, potentially leading to increased therapeutic efficacy .

Case Studies

- DPP-4 Inhibition : Investigations into DPP-4 inhibitors have demonstrated that modifications in the molecular structure, such as the introduction of fluorine atoms, can significantly enhance potency. For instance, studies have shown that certain fluorinated compounds exhibit up to fivefold increases in inhibitory activity compared to non-fluorinated counterparts .

- Cancer Research : The compound's ability to interact with ATP-binding cassette transporters suggests its potential role in overcoming drug resistance in cancer therapy. Research has indicated that similar structures can effectively inhibit these transporters, thereby enhancing the efficacy of chemotherapeutic agents.

Data Table: Biological Activity Comparison

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry and functional group placement. This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceutical applications where fine-tuning of biological activity is essential .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate?

The synthesis typically involves multi-step processes, including:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine ring during subsequent reactions.

- Fluorination : Selective fluorination at the 4-position via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution .

- Amination : Installation of the 3-amino group using ammonia or amine sources under controlled pH and temperature . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .

Q. How is the compound characterized structurally and functionally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm regioselectivity of fluorination and Boc protection. F NMR is critical for verifying fluorine incorporation .

- Mass spectrometry : ESI-MS or HRMS to validate molecular weight and isotopic patterns .

- X-ray crystallography : For resolving stereochemical ambiguities (e.g., absolute configuration of chiral centers) .

Q. What role do the Boc group and fluorine substituent play in downstream applications?

- The Boc group acts as a temporary protecting group, enabling selective deprotection under acidic conditions (e.g., TFA) for further functionalization .

- The 4-fluoro substituent enhances metabolic stability and influences electronic properties, making the compound a valuable intermediate in drug discovery .

Advanced Research Questions

Q. What mechanistic insights govern the fluorination step in the synthesis?

Fluorination at the 4-position often proceeds via an S2 mechanism under basic conditions, where steric hindrance from the Boc group directs regioselectivity. Computational studies (DFT) can predict reactivity trends, while F NMR monitors reaction progress and byproduct formation .

Q. How can researchers optimize yield and purity during Boc protection/deprotection?

- Optimized reaction conditions : Use anhydrous solvents (e.g., THF or DCM) and controlled temperature to minimize side reactions like tert-butyl carbamate hydrolysis .

- Workup strategies : Acidic extraction (e.g., 1M HCl) removes unreacted Boc anhydride, while neutralization preserves product integrity .

- Analytical monitoring : TLC or HPLC tracks deprotection efficiency, ensuring complete Boc removal without pyrrolidine ring degradation .

Q. How should researchers address contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Dynamic effects : Conformational flexibility of the pyrrolidine ring can cause splitting variations. Low-temperature NMR (−40°C) or solvent polarity adjustments (e.g., DMSO-d) may stabilize specific conformers .

- Impurity profiling : LC-MS identifies byproducts (e.g., diastereomers or fluorination adducts). Recrystallization or preparative HPLC isolates the target compound .

Q. What are the emerging applications in medicinal chemistry?

The compound serves as a versatile scaffold for:

- Kinase inhibitors : The fluorine atom enhances binding affinity to ATP pockets via halogen bonding .

- Peptidomimetics : The Boc-protected amino group enables coupling to peptide backbones for protease resistance studies .

- PET tracers : F-labeled analogs are explored for imaging neurological targets .

Safety & Handling

Q. What safety precautions are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential amine or fluorinated volatile byproducts .

- Storage : Keep in amber glass bottles at −20°C under inert gas (Ar/N) to prevent moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.